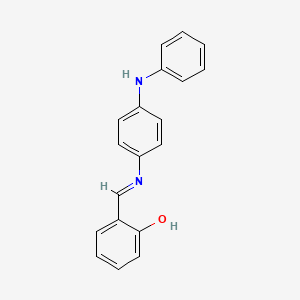

N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine

Description

Properties

CAS No. |

7017-77-8 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2-[(4-anilinophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C19H16N2O/c22-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21-22H |

InChI Key |

HUAVUSOCXGZAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine and aldehyde.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Coordination Chemistry

One of the primary applications of N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine is as a ligand in coordination chemistry. It can form stable complexes with various transition metals, which are crucial for catalysis and material science. The ability to coordinate with metal ions enhances its utility in synthesizing metal-organic frameworks (MOFs) and other complex materials.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Potential : The compound has been investigated for its anticancer effects. It may induce apoptosis in cancer cells through mechanisms involving oxidative stress and metal ion chelation, which disrupts cellular homeostasis .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for drug design due to its ability to form stable complexes with metal ions. These complexes can enhance the bioavailability of therapeutic agents and improve their efficacy against diseases such as cancer and infections .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Sensor Development : The compound's unique properties make it suitable for developing sensors that detect metal ions or other environmental pollutants .

- Catalysis : Its role as a catalyst in organic reactions highlights its importance in synthetic chemistry, particularly in the production of fine chemicals and pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant inhibition at low concentrations compared to standard antibiotics.

Case Study 2: Metal Complexes

Research focusing on the synthesis of metal complexes with this compound revealed that these complexes exhibited enhanced catalytic activity in oxidation reactions. The study highlighted the potential for these complexes in green chemistry applications.

Mechanism of Action

The mechanism of action of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzymes by chelating metal ions that are essential for enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Functional and Performance Comparisons

- Antioxidant/Ozone Resistance: 6PPD is the industry standard for tire antiozonants due to its rapid reaction with ozone, but its degradation product (6PPD-quinone) is highly toxic to aquatic life (LC₅₀ = 95 ng/L for Coho Salmon) . SPPD exhibits comparable antiozonant activity to 6PPD in vulcanized rubber, with tensile strength retention of 12.88 MPa after thermal aging (vs. 12.34 MPa for 6PPD) . IPPD is often blended with SPPD (e.g., 1:1 ratio) to enhance thermal stability and mechanical properties in synthetic rubber .

- Synthetic Pathways: SPPD is synthesized via acid-catalyzed condensation of acetophenone and 4-aminodiphenylamine, followed by catalytic hydrogenation, achieving >96% purity . 6PPD production involves reductive alkylation of 4-aminodiphenylamine with methyl isobutyl ketone, with industrial-grade purity exceeding 98% .

- Environmental and Health Impacts: 6PPD-quinone has been detected in urban runoff, raising concerns about its persistence and ecotoxicity . IPPD and DPPD are associated with allergic contact dermatitis in occupational settings, necessitating regulatory controls .

3. Research Gaps and Limitations The absence of direct data on N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine highlights critical gaps in the literature. Key unknowns include:

Synthetic routes for hydroxy-substituted PPD derivatives.

Stabilization efficiency in polymer matrices compared to 6PPD or IPPD.

Environmental fate and toxicity profiles of Schiff base PPD analogs.

4. Conclusion While this compound remains understudied, insights from analogous PPD derivatives suggest that hydroxy-substituted variants could offer unique photochemical or coordination properties.

Biological Activity

N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually conducted in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The product is then purified through recrystallization.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. It acts as a free radical scavenger, reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound can form stable complexes with metal ions, which may enhance its biological effects by modulating metal-dependent enzymatic activities.

- Radical Scavenging : Its hydroxyl groups play a significant role in scavenging free radicals, thereby mitigating oxidative damage.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .

- Antioxidant Capacity : Another research article highlighted that the compound exhibited an IC50 value of 150 µg/mL in the DPPH radical scavenging assay, demonstrating its potential as an antioxidant .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound had a selective cytotoxic effect on cancer cell lines while sparing normal cells, suggesting its potential for therapeutic applications .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus | Schiff bases with similar structures |

| Antioxidant Capacity | IC50 = 150 µg/mL | Varies among different Schiff bases |

| Cytotoxicity | Selective towards cancer cells | Depends on substituents |

Q & A

Q. What are the recommended synthetic routes for N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine, and how can yield optimization be achieved?

Synthesis typically involves a Schiff base condensation reaction between 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine. Key steps include:

- Refluxing equimolar reactants in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) .

- Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Spectroscopy : Use 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm imine bond formation and aromatic proton environments .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns .

- FTIR : Identify characteristic peaks (e.g., C=N stretch at ~1600 cm⁻¹, O-H stretch from phenolic group at ~3200 cm⁻¹) .

Q. How can the antioxidant activity of this compound be evaluated in polymer matrices?

- DPPH Assay : Measure radical scavenging efficiency at λ = 517 nm in ethanol solutions .

- Oxidation Induction Time (OIT) : Use differential scanning calorimetry (DSC) to assess thermal stabilization in rubber or polyethylene samples .

- Accelerated Aging Tests : Expose polymer blends to UV radiation or elevated temperatures (e.g., 70°C) and monitor mechanical property degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or solvent evaporation .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for organic waste .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant behavior of this Schiff base derivative?

- DFT Calculations : Model H-bonding between the phenolic O-H and imine N to predict radical stabilization pathways .

- Electron Paramagnetic Resonance (EPR) : Detect and quantify stable radical intermediates during oxidation reactions .

- Comparative Studies : Benchmark against analogs (e.g., N-cyclohexyl or N-isopropyl derivatives) to assess substituent effects on activity .

Q. How can degradation products be identified and quantified in environmental samples?

- LC-HRMS : Employ reversed-phase C18 columns with acetonitrile/water gradients to separate degradation byproducts (e.g., quinone derivatives) .

- GC-MS : Derivatize polar degradation products (e.g., amines) using BSTFA for volatile analysis .

- Limit of Quantification (LOQ) : Validate methods to achieve LOQ ≤ 0.05 mg/kg for environmental monitoring .

Q. What strategies are effective in studying interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics .

- Molecular Docking : Use AutoDock Vina to predict binding modes with receptors like cytochrome P450 .

- In Vitro Cytotoxicity Assays : Test cell viability (e.g., MTT assay) in human keratinocyte lines to assess biocompatibility .

Q. How do structural modifications influence thermal stability in polymer applications?

Q. How should researchers address contradictions in experimental data across structural analogs?

Q. What methodologies detect trace levels of this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.